Ethyl (4-methyl-1-piperazinyl)acetate

Description

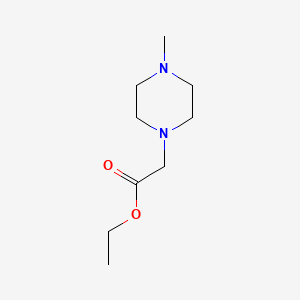

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(4-methylpiperazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-3-13-9(12)8-11-6-4-10(2)5-7-11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETJQVJIERQYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183119 | |

| Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28920-67-4 | |

| Record name | Ethyl 4-methyl-1-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28920-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl (4-methyl-1-piperazinyl)acetate synthesis protocol

An In-Depth Technical Guide to the Synthesis of Ethyl (4-methyl-1-piperazinyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in organic and medicinal chemistry. The piperazine scaffold is a privileged structure frequently found in a wide array of biologically active compounds and marketed drugs, including antidepressants, antipsychotics, and antihistamines.[1][2] This document, designed for chemistry professionals, delves into the prevalent synthesis strategy, offers mechanistic insights, and presents a detailed, field-proven experimental protocol. Emphasis is placed on the causality behind experimental choices, ensuring a reproducible and scalable synthesis.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a fundamental heterocyclic motif in modern drug discovery. Its presence in numerous pharmaceuticals underscores its importance as a versatile scaffold that can be readily functionalized to modulate pharmacological properties.[1] this compound serves as a valuable building block, incorporating the N-methylpiperazine group, which is a common feature in many active pharmaceutical ingredients (APIs). Understanding its synthesis is critical for the development of novel therapeutics. This guide focuses on the most direct and widely utilized method for its preparation: the N-alkylation of 1-methylpiperazine.

Synthesis Strategy & Mechanistic Insights

The formation of this compound is most efficiently achieved via a nucleophilic substitution reaction. This approach involves the N-alkylation of 1-methylpiperazine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.

Core Reaction Mechanism

The reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.

-

Nucleophilic Attack: The secondary amine nitrogen atom on the 1-methylpiperazine ring acts as the nucleophile.[3] It attacks the electrophilic α-carbon (the carbon bonded to the halogen) of ethyl chloroacetate.

-

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (nitrogen) and the leaving group (chloride) are transiently bonded to the α-carbon.

-

Leaving Group Departure & Proton Transfer: The chloride ion is expelled as the leaving group, resulting in the formation of a quaternary ammonium salt intermediate. A base present in the reaction mixture then deprotonates the nitrogen, yielding the final tertiary amine product, this compound.

In many published procedures, an excess of the starting amine (1-methylpiperazine) is used. In this scenario, a second molecule of 1-methylpiperazine functions as the base to accept the proton, forming 1-methylpiperazinium chloride salt as a byproduct.[4] Alternatively, an inorganic base such as potassium carbonate (K₂CO₃) or an organic base like diisopropylethylamine (DIPEA) can be employed to neutralize the acid generated.[5]

Diagram: SN2 Reaction Mechanism

Caption: General SN2 reaction for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of piperazines.[4][5] It utilizes an excess of 1-methylpiperazine, which serves as both a reactant and the acid scavenger, simplifying the reaction setup and work-up.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Volume/Mass |

| 1-Methylpiperazine | 109-01-3 | 100.16 | 0.903 | 0.22 | 24.4 mL |

| Ethyl Chloroacetate | 105-39-5 | 122.55 | 1.149 | 0.10 | 10.7 mL |

| Ethyl Acetate (Solvent) | 141-78-6 | 88.11 | 0.902 | - | 150 mL |

| Methylene Chloride | 75-09-2 | 84.93 | 1.326 | - | As needed |

| Methanol | 67-56-1 | 32.04 | 0.792 | - | As needed |

| Silica Gel (for chromatography) | 7631-86-9 | - | - | - | As needed |

Step-by-Step Methodology

Diagram: Experimental Workflow

Caption: Step-by-step synthesis and purification workflow.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpiperazine (24.4 mL, 0.22 mol) in ethyl acetate (140 mL).

-

Addition of Electrophile: To the stirring solution, add ethyl chloroacetate (10.7 mL, 0.10 mol) dropwise over 10-15 minutes. The use of an addition funnel is recommended to control the rate of addition. The reaction is exothermic; maintain the temperature with a water bath if necessary.

-

Reaction Execution: Stir the mixture at room temperature for 17-24 hours. A white precipitate of 1-methylpiperazinium chloride will form as the reaction progresses.

-

Monitoring the Reaction: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the limiting reagent, ethyl chloroacetate.

-

Work-up: Filtration: Upon completion, filter the reaction mixture through a Büchner funnel to remove the solid 1-methylpiperazinium chloride. Wash the solid cake with a small amount of cold ethyl acetate to recover any entrained product.

-

Work-up: Concentration: Transfer the filtrate to a round-bottom flask and remove the solvent and excess 1-methylpiperazine under reduced pressure using a rotary evaporator. This will yield a crude oil.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of methanol in methylene chloride (e.g., starting from 9:1 methylene chloride:methanol).[4]

-

Final Product: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a clear or pale yellow oil. A high yield (typically >90%) is expected.[4]

Product Characterization

To confirm the identity and purity of the synthesized this compound (CAS: 28920-67-4), the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the ethyl group (a triplet and a quartet), the methyl group on the piperazine ring (a singlet), and the methylene protons of the piperazine ring and the acetate group.

-

¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 187.25.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch will be observed around 1730-1750 cm⁻¹.

Safety, Handling, and Storage

-

1-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Ethyl Chloroacetate: Toxic if swallowed, in contact with skin, or if inhaled. It is a lachrymator (causes tearing). All handling must be performed in a fume hood.

-

Ethyl Acetate / Methylene Chloride: Highly flammable (ethyl acetate) and volatile solvents. Avoid inhalation and contact with skin. Methylene chloride is a suspected carcinogen.

-

Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

The N-alkylation of 1-methylpiperazine with ethyl chloroacetate is a robust, efficient, and scalable method for the synthesis of this compound. The protocol detailed in this guide, which leverages an excess of the amine reactant to simplify the procedure, provides a reliable pathway for obtaining this valuable chemical intermediate in high yield and purity. Proper analytical characterization is essential to validate the structure and quality of the final product, ensuring its suitability for subsequent applications in research and drug development.

References

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

physicochemical properties of Ethyl (4-methyl-1-piperazinyl)acetate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (4-methyl-1-piperazinyl)acetate

Introduction: The Significance of a Versatile Scaffold

In the landscape of modern drug discovery and development, the piperazine moiety stands out as a privileged scaffold, frequently incorporated into bioactive molecules to modulate their pharmacological and pharmacokinetic profiles.[1][2] this compound is a key intermediate, a versatile building block that provides medicinal chemists with a reliable handle to introduce the N-methylpiperazine group. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the cornerstone of its effective application, enabling researchers to predict its behavior in reactions, design robust analytical methods, and ultimately, synthesize novel therapeutic agents with greater efficiency and control. This guide offers a comprehensive exploration of these properties, grounded in established analytical principles and practical, field-proven insights.

Molecular Identity and Structural Rationale

Chemical Identity

-

Systematic Name (IUPAC): ethyl 2-(4-methylpiperazin-1-yl)acetate[3]

-

Common Synonyms: Ethyl 4-methyl-1-piperazineacetate, (4-Methyl-piperazin-1-yl)-acetic acid ethyl ester[4][5]

Structural Representation

The structure of this compound combines a basic N-methylpiperazine ring with an ethyl acetate functional group. This bifunctional nature is central to its utility and chemical behavior.

Caption: 2D Structure of this compound.

Rationale for Structural Features

The molecule's architecture dictates its chemical personality. The tertiary amine of the N-methyl group and the other tertiary amine within the piperazine ring impart basicity, making the molecule susceptible to protonation in acidic environments. The ethyl ester group provides a site for nucleophilic attack, most notably hydrolysis, which can convert the ester back to the corresponding carboxylic acid.[7] This duality is key: the basic nitrogen allows for manipulation of solubility based on pH, while the ester provides a reactive handle for amide bond formation or other derivatizations.

Core Physicochemical Properties

A quantitative understanding of a molecule's physical properties is essential for its purification, handling, and formulation.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 186.25 g/mol | [3][4] |

| Boiling Point | 250.3°C at 760 mmHg | [4] |

| 115-116°C at 12 Torr | [5] | |

| Density | 1.019 g/cm³ (Predicted) | [4][5] |

| Flash Point | 105.2°C | [4][5] |

| Refractive Index | 1.466 | [4][5] |

| pKa (Predicted) | 7.45 ± 0.10 | [5] |

| Vapor Pressure | 0.0218 mmHg at 25°C | [4] |

In-depth Discussion of Key Properties

-

Boiling Point and Volatility: The relatively high boiling point at atmospheric pressure (250.3°C) indicates low volatility.[4] For purification, vacuum distillation is the preferred method, as evidenced by the significantly lower boiling point at reduced pressure (115-116°C at 12 Torr).[5] This prevents thermal degradation that might occur at higher temperatures.

-

Solubility: While specific quantitative data is sparse in readily available literature, the structure allows for qualitative prediction. The presence of two tertiary amine nitrogens and two oxygen atoms allows for hydrogen bonding with protic solvents like water, suggesting some degree of aqueous solubility. However, the nine-carbon backbone and ethyl group introduce lipophilic character. Therefore, it is expected to be freely soluble in a wide range of organic solvents such as alcohols, ethyl acetate, and dichloromethane. Its aqueous solubility is expected to increase significantly at lower pH due to the protonation of the basic piperazine nitrogens.

-

pKa and pH-Dependent Behavior: The predicted pKa of 7.45 is attributed to the protonation of one of the piperazine nitrogens.[5] This value is critically important for drug development, as it dictates the charge state of the molecule at physiological pH (~7.4). At pH values below its pKa, the molecule will be predominantly protonated and exist as a cation, which typically enhances water solubility but may decrease membrane permeability. Conversely, at pH values above the pKa, the molecule will be in its neutral, more lipophilic form. This equilibrium is fundamental for designing liquid chromatography methods, extraction protocols, and pharmaceutical formulations.

Caption: Protonation equilibrium of the piperazine moiety.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. The protocols described below represent a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

Expected ¹H NMR Spectrum (in CDCl₃):

-

~ 4.1-4.2 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons of the ethyl group, split by the adjacent methyl group.

-

~ 3.2 ppm (singlet, 2H): The -CH₂ -COO- protons adjacent to the piperazine nitrogen and the carbonyl group.

-

~ 2.4-2.7 ppm (broad multiplet, 8H): The four sets of -CH₂ - protons on the piperazine ring, which often appear as a complex, overlapping signal.

-

~ 2.3 ppm (singlet, 3H): The N-CH₃ protons on the piperazine ring.

-

~ 1.2-1.3 ppm (triplet, 3H): The -O-CH₂-CH₃ protons of the ethyl group, split by the adjacent methylene group.

-

-

Expected ¹³C NMR Spectrum: The spectrum should show 8 distinct signals, corresponding to the 9 carbon atoms (two pairs of piperazine carbons are chemically equivalent). Key signals would include the carbonyl carbon (~170 ppm), the ester carbons (~60 ppm and ~14 ppm), and the carbons of the piperazine ring and N-methyl group (~45-55 ppm).

Caption: Standard workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern.

-

Expected Molecular Ion: In Electron Ionization (EI) mode, a molecular ion peak [M]⁺ should be observed at m/z = 186. In Electrospray Ionization (ESI) mode, common in LC-MS, the protonated molecule [M+H]⁺ would be detected at m/z = 187.1.

-

Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 141, or the loss of the entire ethyl acetate side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~1735-1750 cm⁻¹: A strong, sharp absorption corresponding to the C=O (ester) stretch. This is a definitive peak for this molecule.

-

~2800-3000 cm⁻¹: C-H stretching vibrations from the alkyl groups.

-

~1150-1250 cm⁻¹: C-O stretching of the ester group.

-

~1100-1150 cm⁻¹: C-N stretching of the tertiary amines.

Chromatographic Analysis: A Self-Validating Purity Protocol

A robust chromatographic method is essential for verifying purity.

-

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Causality: This technique is ideal because it separates compounds based on polarity. The basic nature of the analyte requires careful mobile phase selection to ensure good peak shape.

-

Step-by-Step Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical; it protonates the piperazine nitrogens, preventing peak tailing by masking interactions with residual silanols on the silica support.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes. This ensures elution of any potential impurities with different polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at ~210 nm, where the ester carbonyl group has some absorbance.

-

Validation: The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Synthesis and Reactivity

Synthetic Pathway

The most common and straightforward synthesis involves the N-alkylation of 1-methylpiperazine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base to neutralize the resulting hydrohalic acid.

Caption: Synthetic route via N-alkylation.

Key Reactivity: Ester Hydrolysis

A primary reaction of this molecule is the hydrolysis of the ethyl ester to form (4-methyl-1-piperazinyl)acetic acid.[7] This reaction can be catalyzed by either acid or base and is often a subsequent step in a synthetic sequence where the carboxylic acid functionality is required for further reactions, such as amide coupling. A patent describes the hydrolysis of the ethyl acetate by stirring in water at reflux temperature for 2 hours.[7]

Conclusion: A Cornerstone for Drug Discovery

This compound is more than just a chemical compound; it is an enabling tool for medicinal chemistry. Its well-defined physicochemical properties—particularly its basicity, solubility profile, and reactive ester handle—provide a reliable and predictable platform for molecular elaboration. The piperazine core it delivers is instrumental in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[1] A thorough understanding of the principles outlined in this guide empowers researchers to leverage this versatile building block to its full potential, accelerating the journey from initial concept to innovative therapeutics.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl 2-(4-methylpiperazin-1-yl)acetate | CAS#:28920-67-4 | Chemsrc [chemsrc.com]

- 5. alfa-industry.com [alfa-industry.com]

- 6. 28920-67-4|this compound|BLD Pharm [bldpharm.com]

- 7. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Ethyl (4-methyl-1-piperazinyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperazine Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold."[1] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposing 1 and 4 positions, imparts a unique combination of properties to molecules. These include structural rigidity, a large polar surface area, and the capacity to act as both hydrogen bond donors and acceptors.[2][3] Consequently, the incorporation of a piperazine moiety is a well-established strategy to enhance critical pharmacokinetic properties such as aqueous solubility, oral bioavailability, and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2] Ethyl (4-methyl-1-piperazinyl)acetate, CAS Number 28920-67-4, is a versatile and efficient reagent that serves as a key building block for introducing this valuable pharmacophore into new chemical entities.[4] This guide provides an in-depth exploration of its synthesis, properties, and applications, offering field-proven insights for its effective use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a reagent is the bedrock of its successful application in synthesis.

Core Chemical Properties

The essential physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 28920-67-4 | [5] |

| Molecular Formula | C₉H₁₈N₂O₂ | [5][6] |

| Molecular Weight | 186.26 g/mol | [5][6] |

| IUPAC Name | ethyl 2-(4-methylpiperazin-1-yl)acetate | [5] |

| Boiling Point | 115-116 °C (at 12 Torr) | [7] |

| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.466 | [7] |

| Flash Point | 105.2 °C | [7] |

Spectroscopic Characterization

Analytical characterization is crucial for confirming the identity and purity of the reagent. While spectra should be run on each new batch, the following provides expected data for ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: (Predicted, based on standard chemical shifts for similar structures)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.20 | Singlet (s) | 2H | -CO-CH₂ -N- |

| ~2.60 | Broad Singlet (br s) | 8H | Piperazine ring protons (-N-CH₂ -CH₂ -N-) |

| ~2.30 | Singlet (s) | 3H | -N-CH₃ |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: (Predicted, based on standard chemical shifts)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C =O (Ester Carbonyl) |

| ~60.5 | -O-C H₂-CH₃ |

| ~57.0 | -CO-C H₂-N- |

| ~55.0 | Piperazine ring carbons adjacent to N1 |

| ~53.0 | Piperazine ring carbons adjacent to N4 |

| ~46.0 | -N-C H₃ |

| ~14.0 | -O-CH₂-C H₃ |

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecule is expected to fragment. The molecular ion peak [M]⁺ should be observed at m/z = 186. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a fragment at m/z = 141, and cleavage at the piperazine ring. A characteristic fragment for N-methylpiperazine is often observed at m/z = 99 or 100.[8]

Synthesis and Purification

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction (N-alkylation) between 1-methylpiperazine and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[9][10]

Reaction Mechanism and Rationale

The synthesis proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The secondary amine nitrogen on 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen. The presence of a base is critical to neutralize the hydrohalic acid byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. Potassium carbonate is a common, cost-effective, and moderately strong base suitable for this transformation. Acetonitrile is an excellent solvent choice as it is polar aprotic, effectively solvating the reagents without interfering with the nucleophile.

Caption: Sₙ2 reaction mechanism for the synthesis.

Detailed Experimental Protocol: Synthesis

This protocol provides a robust method for the laboratory-scale synthesis of the title compound.

Materials:

-

1-Methylpiperazine (1.0 eq)

-

Ethyl chloroacetate (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile.

-

Reagent Addition: Add 1-methylpiperazine (1.0 eq) to the stirring suspension. Subsequently, add ethyl chloroacetate (1.05 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically an oil, can be purified by vacuum distillation to afford this compound as a clear liquid.[7]

Key Synthetic Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a versatile intermediate. Its value lies in the two reactive handles it possesses: the ester, which can be hydrolyzed or used in amidation, and the tertiary amines of the piperazine ring, which influence solubility and receptor binding.

Hydrolysis to (4-Methylpiperazin-1-yl)acetic Acid

One of the most common subsequent reactions is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, (4-Methylpiperazin-1-yl)acetic acid (CAS 54699-92-2). This acid is a crucial building block for forming amide bonds with various amine-containing scaffolds, a cornerstone of medicinal chemistry.

Caption: Workflow for the hydrolysis of the ethyl ester.

Detailed Experimental Protocol: Hydrolysis This protocol is adapted from established literature procedures.[7][11]

Materials:

-

This compound (1.0 eq)

-

8N Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction: Dissolve this compound (1.0 eq) in 8N hydrochloric acid.

-

Heating: Stir the reaction mixture at 95 °C for 16 hours.

-

Concentration: After cooling, concentrate the solution using a vacuum rotary evaporator to remove excess HCl and water.

-

Neutralization and Extraction: Carefully neutralize the residue with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts, wash sequentially with water and saturated brine, and then dry over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield (4-methyl-1-piperazine)acetic acid, often as a solid.[11] A yield of approximately 55% can be expected with this method.[11]

Role as a Linker in Bioactive Molecules

The (4-methylpiperazin-1-yl)acetyl moiety is found in various classes of bioactive molecules. While direct synthesis routes for blockbuster drugs like Imatinib or Gefitinib may utilize different piperazine precursors, the functional group introduced by this reagent is structurally analogous to key components in many kinase inhibitors and CNS-active agents. For instance, in the synthesis of the non-benzodiazepine hypnotic agent Zopiclone, a key step involves the esterification of an alcohol intermediate with 4-methylpiperazine-1-carbonyl chloride, a closely related derivative.[12][13] This highlights the utility of the N-acyl piperazine scaffold in building complex, biologically active molecules. The N-methylpiperazine group itself is a known structural element in drugs like Trazodone, where it is crucial for receptor interaction.[11][14]

Analytical Quality Control

Ensuring the purity of starting materials is paramount in drug development. GC-MS is a highly effective technique for assessing the purity of this compound and identifying potential impurities.

General GC-MS Protocol:

-

Column: A standard non-polar column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: A split injection is typically used to avoid overloading the column.

-

Oven Program: A temperature gradient program is recommended. For example, start at 100 °C, hold for 2-5 minutes, then ramp at 10-20 °C/min to 280-290 °C and hold for a further 5-10 minutes.[15]

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV, scanning a mass range of approximately 35-400 amu.

Expected Results:

-

The main peak corresponding to this compound should be observed at a specific retention time.

-

Potential impurities to monitor for include unreacted 1-methylpiperazine, residual ethyl chloroacetate, and any byproducts of side reactions. The mass spectrum of each peak can be used for identification by comparing it to library data.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Hazard Identification: this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its straightforward synthesis and versatile reactivity provide a reliable pathway to incorporate the pharmacokinetically advantageous N-methylpiperazine moiety into drug candidates. By understanding its properties, synthesis, and applications as detailed in this guide, researchers can leverage this powerful building block to accelerate the discovery and development of novel therapeutics.

References

- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2008002629A1 - Process for the preparation of zopiclone - Google Patents [patents.google.com]

- 4. alfa-industry.com [alfa-industry.com]

- 5. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 28920-67-4,ethyl 2-(4-methylpiperazin-1-yl)acetate | lookchem [lookchem.com]

- 7. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]

- 11. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]

- 13. US20080015197A1 - Process for the preparatrion of zopiclone - Google Patents [patents.google.com]

- 14. US20210032243A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]

- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 16. WO2019154770A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to Ethyl (4-methyl-1-piperazinyl)acetate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl (4-methyl-1-piperazinyl)acetate is a tertiary amine and an ester derivative of piperazine. Its structure is characterized by a piperazine ring N-substituted with a methyl group at one nitrogen and an ethyl acetate group at the other. This compound and its analogs are of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine motif in a wide range of pharmacologically active molecules. Piperazine derivatives are known to exhibit diverse biological activities, and understanding their structural and electronic properties is crucial for designing new therapeutic agents.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound (CAS No: 28920-67-4).[1] We will delve into Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on data presentation but on the underlying principles, experimental considerations, and the logical interpretation of the spectral features that confirm the molecule's identity and structure.

Molecular Structure and Spectroscopic Predictions

Before examining the experimental data, a foundational analysis of the molecular structure is essential for predicting the expected spectroscopic signals.

Chemical Structure:

-

IUPAC Name: ethyl 2-(4-methylpiperazin-1-yl)acetate[2]

-

Molecular Formula: C₉H₁₈N₂O₂[2]

-

Molecular Weight: 186.25 g/mol [2]

Structural Analysis for NMR:

-

Proton (¹H) Environment: The structure possesses several distinct proton environments:

-

The ethyl group's methyl protons (-O-CH₂-CH₃ ).

-

The ethyl group's methylene protons (-O-CH₂ -CH₃).

-

The methylene protons adjacent to the carbonyl group (-C(=O)-CH₂ -N).

-

The piperazine ring protons, which are two sets of equivalent methylene groups (-N-CH₂ -CH₂-N-).

-

The N-methyl protons (-N-CH₃ ).

-

-

Carbon (¹³C) Environment: We can predict seven unique carbon signals:

-

The ester carbonyl carbon (C =O).

-

The methylene carbon adjacent to the ester oxygen (C H₂-O).

-

The methyl carbon of the ethyl group (C H₃-CH₂).

-

The methylene carbon adjacent to the piperazine nitrogen (C H₂-N).

-

Two distinct methylene carbons on the piperazine ring.

-

The N-methyl carbon (C H₃-N).

-

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a molecule. The spectrum of this compound provides definitive confirmation of its structure through chemical shifts, integration, and signal splitting.

Interpreted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 4.15 | 2H | Quartet (q) | 7.1 | -O-CH₂ -CH₃ |

| 3.20 | 2H | Singlet (s) | - | -C(=O)-CH₂ -N |

| 2.55 | 8H | Broad Singlet (br s) | - | Piperazine Ring Protons (-CH₂ -N-CH₂ -) |

| 2.30 | 3H | Singlet (s) | - | -N-CH₃ |

| 1.25 | 3H | Triplet (t) | 7.1 | -O-CH₂-CH₃ |

Expert Analysis and Rationale

-

Ethyl Group (-CH₂CH₃): The quartet at 4.15 ppm is characteristic of a methylene group adjacent to an oxygen atom and coupled to a methyl group. Its integration of 2H confirms this assignment. The corresponding methyl group appears as a triplet at 1.25 ppm, integrating to 3H. The coupling constant of 7.1 Hz is identical for both signals, confirming they are coupled to each other.

-

Methylene Acetate (-COCH₂N): The singlet at 3.20 ppm, integrating to 2H, is assigned to the methylene protons between the carbonyl group and the piperazine nitrogen. The electronegativity of both the carbonyl and the nitrogen atom shifts this signal downfield. It appears as a singlet because there are no adjacent protons.

-

Piperazine Ring Protons: The eight protons on the piperazine ring are chemically similar and often appear as a broad singlet or a complex multiplet around 2.55 ppm. The broadness can be attributed to the conformational flexibility of the six-membered ring (chair-boat interconversion) on the NMR timescale.

-

N-Methyl Group (-NCH₃): The sharp singlet at 2.30 ppm, integrating to 3H, is unambiguously assigned to the methyl group attached to the nitrogen atom.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal. Integrate the signals and determine the chemical shifts and coupling constants.

Workflow Diagram

Caption: Workflow for ¹H NMR Analysis.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. As predicted, the proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven unique carbon environments.

Interpreted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 170.5 | C =O (Ester Carbonyl) | The highly deshielded environment of the carbonyl group places it far downfield. |

| 60.5 | -O-CH₂ -CH₃ | The carbon is bonded to an electronegative oxygen atom. |

| 57.0 | -C(=O)-CH₂ -N | This carbon is influenced by both the carbonyl group and the nitrogen atom. |

| 55.0 | Piperazine Ring C -N(CH₃) | Methylene carbons adjacent to the N-methyl substituted nitrogen. |

| 53.0 | Piperazine Ring C -N(CH₂COOEt) | Methylene carbons adjacent to the N-acetate substituted nitrogen. |

| 46.0 | -N-CH₃ | A typical chemical shift for an N-methyl group. |

| 14.2 | -O-CH₂-CH₃ | The terminal, shielded methyl carbon of the ethyl group. |

Note: Assignments for the piperazine ring carbons (55.0 and 53.0 ppm) are based on substituent effects observed in similar piperazine derivatives.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 101 MHz (corresponding to a 400 MHz ¹H frequency) or higher NMR spectrometer.

-

Data Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Interpreted IR Data (Neat/KBr)

| Frequency (cm⁻¹) | Intensity | Assignment of Vibration |

| 2940-2800 | Strong | C-H Stretch (Aliphatic -CH₃, -CH₂) |

| 1735 | Strong | C=O Stretch (Ester) |

| 1280-1150 | Strong | C-O Stretch (Ester) |

| 1130-1080 | Medium | C-N Stretch (Tertiary Amine) |

Expert Analysis and Rationale

-

C=O Stretch: The most prominent peak in the spectrum is the strong absorption at ~1735 cm⁻¹. This is a classic diagnostic peak for the carbonyl group of a saturated aliphatic ester.[4]

-

C-H Stretch: The strong, sharp peaks in the 2800-2940 cm⁻¹ region are due to the stretching vibrations of the various sp³ C-H bonds in the methyl and methylene groups.

-

C-O Stretch: A strong band, often complex, is expected in the 1150-1280 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester functional group.

-

C-N Stretch: The C-N stretching vibrations of the tertiary amines in the piperazine ring typically appear in the fingerprint region, around 1080-1130 cm⁻¹, and are of medium intensity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: Place one to two drops of the neat liquid sample of this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument automatically subtracts the background.

-

Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed to identify the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its structure.

Interpreted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 186.137

-

Calculated Exact Mass: 186.1368 g/mol for C₉H₁₈N₂O₂[2]

-

Key Fragments:

m/z Proposed Fragment Structure 113 [M - CO₂Et]⁺ • Piperazine ring fragment after loss of the ethyl acetate side chain. 99 [CH₃-N(CH₂)₂CH₂]⁺ • Cleavage within the piperazine ring. 86 [CH₂=N(CH₂)₂CH₂]⁺ 70 [CH₂=NCH₂CH₂N]⁺ | 57 | [C₄H₉]⁺ or [CH₂N(CH₃)CH₂]⁺ |

Fragmentation Pathway Analysis

Under electron ionization (EI), the molecular ion ([M]⁺) is formed, which can then undergo fragmentation. The most common fragmentation pathway for this molecule involves the cleavage of the C-C bond alpha to the piperazine nitrogen, leading to the loss of the ethyl acetate group and formation of a stable, resonance-stabilized cation.

Caption: Primary fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS (EI)

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate or dichloromethane (e.g., 1 mg/mL).

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and major fragment ions.

Summary of Spectroscopic Data

| Technique | Key Data Points and Observations |

| ¹H NMR | Ethyl Group: δ 4.15 (q, 2H), 1.25 (t, 3H); N-CH₃: δ 2.30 (s, 3H); -COCH₂N-: δ 3.20 (s, 2H); Piperazine Ring: δ 2.55 (br s, 8H). The spectrum confirms all proton environments. |

| ¹³C NMR | C=O: δ 170.5; O-CH₂: δ 60.5; N-CH₂ (acetate): δ 57.0; Piperazine Cs: δ 55.0, 53.0; N-CH₃: δ 46.0; Ethyl CH₃: δ 14.2. Seven unique carbon signals are observed. |

| IR | C=O Stretch: 1735 cm⁻¹ (strong); C-H Stretch: 2940-2800 cm⁻¹ (strong); C-O Stretch: 1280-1150 cm⁻¹ (strong); C-N Stretch: 1130-1080 cm⁻¹ (medium). Confirms key functional groups. |

| MS (EI) | Molecular Ion [M]⁺: m/z = 186. Key Fragments: m/z = 113, 99, 70. Confirms molecular weight and provides structural information through fragmentation patterns. |

References

Ethyl (4-methyl-1-piperazinyl)acetate molecular weight and formula

An In-depth Technical Guide to Ethyl (4-methyl-1-piperazinyl)acetate

Executive Summary

This compound is a pivotal chemical intermediate, recognized for its versatile role in synthetic organic chemistry and its significant utility in the development of pharmaceutical compounds. As a derivative of piperazine, a core scaffold in numerous approved drugs, this compound serves as a critical building block for more complex molecules.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and analytical characterization, tailored for researchers and professionals in drug discovery and chemical development. We will delve into the mechanistic underpinnings of its synthesis, detail validated experimental protocols, and outline its application as a precursor, particularly in the formation of (4-methyl-1-piperazinyl)acetic acid.

Core Physicochemical Properties

The molecular identity and physical characteristics of this compound are foundational to its application in a laboratory or industrial setting. These properties dictate reaction conditions, purification strategies, and storage requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [3][4][5] |

| Molecular Weight | 186.25 g/mol | [3][5][6] |

| CAS Number | 28920-67-4 | [3][4] |

| IUPAC Name | ethyl 2-(4-methylpiperazin-1-yl)acetate | [5] |

| Boiling Point | 115-116 °C (at 12 Torr) | [6] |

| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa (acidity coeff.) | 7.45 ± 0.10 (Predicted) | [6] |

| Refractive Index | 1.466 | [6] |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound involves the N-alkylation of 1-methylpiperazine. This reaction is a classic example of nucleophilic substitution, where the secondary amine nitrogen of the piperazine ring acts as a nucleophile, attacking an ethyl acetate derivative bearing a leaving group.

Primary Synthesis Pathway: N-Alkylation

The synthesis is typically achieved by reacting 1-methylpiperazine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The lone pair of electrons on the secondary nitrogen of 1-methylpiperazine initiates a nucleophilic attack on the electrophilic α-carbon of the ethyl haloacetate. This displaces the halide ion (e.g., Br⁻ or Cl⁻) as a leaving group, forming a new carbon-nitrogen bond. The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion. This method is a robust and widely utilized strategy for creating N-alkyl piperazine derivatives.[2][7]

Caption: General workflow for the N-alkylation synthesis of the title compound.

Experimental Protocol: Synthesis via N-Alkylation

This protocol is a representative example based on established methodologies for N-alkylation of piperazines.[2][7]

-

Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (1.5 eq.).

-

Reagent Addition: While stirring the mixture at room temperature, add ethyl bromoacetate (1.1 eq.) dropwise over 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.

Applications in Pharmaceutical and Chemical Synthesis

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the strategic placement of the reactive ester group, which can be readily modified, and the piperazine core, a known pharmacophore.[1][6]

Precursor to (4-methyl-1-piperazinyl)acetic acid

The most prominent application of this compound is its role as a direct precursor to (4-methyl-1-piperazinyl)acetic acid.[8][9] This is achieved through a straightforward hydrolysis of the ethyl ester. The resulting carboxylic acid is a valuable building block for creating amide bonds, a cornerstone of medicinal chemistry, allowing for its incorporation into larger, more complex drug candidates. For instance, (4-methyl-1-piperazinyl)acetic acid has been investigated for its potential antibacterial properties.[9]

Experimental Protocol: Hydrolysis to (4-methyl-1-piperazinyl)acetic acid

This protocol is adapted from documented hydrolysis procedures.[8][9]

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a solution of aqueous hydrochloric acid (e.g., 8N HCl).

-

Reaction Execution: Heat the solution to 95°C and stir for 16 hours. The ester hydrolysis is driven by the acidic conditions and heat.

-

Isolation: Cool the reaction mixture and concentrate it using a vacuum rotary evaporator to remove excess acid and water.

-

Neutralization and Extraction: Dissolve the residue in water and neutralize the hydrochloric acid with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Purification: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to afford the target product, (4-methyl-1-piperazinyl)acetic acid. The purity can be confirmed by LC-MS analysis.[8]

Analytical and Quality Control Methodologies

Ensuring the identity, purity, and quality of this compound is critical. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Chromatographic and Spectroscopic Analysis

-

Gas Chromatography (GC): GC is a suitable method for determining the purity of piperazine derivatives and quantifying potential residual starting materials or related impurities.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring reaction progress and confirming the molecular weight of the final product and any subsequent derivatives, such as its hydrolysis product.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra provide definitive information on the arrangement of atoms, confirming the presence of the ethyl ester, the methyl group, and the piperazine ring protons, thus verifying the compound's identity.[3]

Caption: A standard analytical workflow for the characterization of the title compound.

Safety, Handling, and Storage

Proper handling and storage are imperative for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool environment, typically between 2-8°C, to prevent degradation.[3]

-

Toxicity: Acute toxicity data indicates a lowest published lethal dose (LDLo) of 1 g/kg via the intraperitoneal route in mice, with observed effects including somnolence and dyspnea.[4]

Conclusion

This compound is a functionally rich and synthetically accessible intermediate. Its molecular architecture, combining a reactive ester handle with the pharmacologically significant piperazine scaffold, establishes it as a valuable asset in the synthesis of novel chemical entities for drug discovery and development. The methodologies for its synthesis, derivatization, and analysis are well-established, providing a reliable platform for its application in advanced chemical research.

References

- 1. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 28920-67-4|this compound|BLD Pharm [bldpharm.com]

- 4. ethyl 2-(4-methylpiperazin-1-yl)acetate | CAS#:28920-67-4 | Chemsrc [chemsrc.com]

- 5. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-industry.com [alfa-industry.com]

- 7. researchgate.net [researchgate.net]

- 8. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID | 54699-92-2 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

solubility of Ethyl (4-methyl-1-piperazinyl)acetate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl (4-methyl-1-piperazinyl)acetate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs its behavior throughout the drug development lifecycle. From synthesis and purification to formulation and final dosage form, an intimate understanding of an API's solubility profile is paramount for rational process design and optimization. This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in medicinal chemistry. We will explore its theoretical solubility based on molecular structure, present a robust experimental protocol for its quantitative determination, and discuss the practical implications for researchers and drug development professionals.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a piperazine derivative incorporating both a tertiary amine and an ethyl ester functional group. This unique combination of moieties makes it a versatile intermediate in the synthesis of numerous pharmacologically active compounds. The selection of an appropriate solvent is a cornerstone of efficient pharmaceutical processes, influencing everything from reaction kinetics and impurity profiles to crystallization behavior and bioavailability.[1] An incorrect solvent choice can lead to issues with yield, purity, and the physical form of the final API, creating significant hurdles in later development stages.[1]

This guide is designed to provide researchers, chemists, and formulation scientists with both a theoretical framework and a practical methodology for assessing the solubility of this compound in a range of common organic solvents.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is essential before delving into its solubility behavior. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C9H18N2O2 | [2] |

| Molecular Weight | 186.25 g/mol | [2] |

| Appearance | Varies; often a liquid or low-melting solid | |

| Boiling Point | 250.3°C at 760 mmHg | [3] |

| Density | 1.019 g/cm³ (Predicted) | [4] |

| pKa (Predicted) | 7.45 ± 0.10 (for the piperazine nitrogen) | [4] |

| LogP (Predicted) | 0.4 | [2] |

Theoretical Solubility Profile: A Structure-Based Assessment

While precise experimental data is the gold standard, a theoretical assessment based on the molecule's functional groups can provide valuable initial guidance for solvent selection. The "like dissolves like" principle is the guiding tenet here.[5]

-

Piperazine Ring and Tertiary Amines: The two nitrogen atoms in the piperazine ring, one of which is a tertiary amine, are capable of acting as hydrogen bond acceptors.[6] This structural feature suggests good solubility in polar protic solvents like ethanol and methanol, where the solvent can act as a hydrogen bond donor.[7] The basic nature of the amines also implies that solubility may be enhanced in acidic conditions, though this is more relevant to aqueous systems.

-

Ethyl Ester Group: The ester group contains polar C=O and C-O bonds, contributing to the molecule's overall polarity. While esters cannot hydrogen bond with each other, the oxygen atoms can act as hydrogen bond acceptors with protic solvents.[8] This further supports the likelihood of good solubility in alcohols. In polar aprotic solvents like acetone or ethyl acetate, dipole-dipole interactions between the solvent and the ester group will be a primary driver of solvation.

-

Alkyl Moieties: The ethyl group and the methyl group on the piperazine ring are non-polar. The presence of these hydrocarbon components suggests that the molecule will have some affinity for less polar environments. However, the influence of the polar amine and ester groups is expected to dominate. Consequently, solubility in purely non-polar solvents like hexane or toluene is anticipated to be limited.

Predicted Solubility Trend: High Solubility: Polar Protic Solvents (e.g., Methanol, Ethanol) Moderate Solubility: Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate, Dichloromethane) Low Solubility: Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method.[9] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[10]

Experimental Workflow

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure equilibrium is reached. A good starting point is ~20-50 mg.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare each solvent condition in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[9] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to let the undissolved solid settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Attach a solvent-compatible 0.22 µm syringe filter to the syringe. This step is critical to remove any undissolved micro-particulates.[11]

-

Dispense the filtered saturated solution into a clean vial.

-

Perform an accurate serial dilution of the filtered saturated solution with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

-

Quantification by HPLC-UV:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common starting point. UV detection should be set to a wavelength where the analyte has strong absorbance.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.[12] Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.

-

Sample Analysis: Inject the diluted, filtered sample from step 3 into the HPLC system.

-

Calculation: Determine the peak area of the analyte in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the diluted sample.[12] Correct for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility.

-

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise format.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] | |

| Polar Aprotic | Acetonitrile | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | |

| Dichloromethane | [Experimental Value] | [Calculated Value] | |

| Non-Polar | Toluene | [Experimental Value] | [Calculated Value] |

| n-Hexane | [Experimental Value] | [Calculated Value] |

This quantitative data is invaluable for:

-

Crystallization Process Development: Selecting a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for cooling crystallization.[13]

-

Purification: Choosing a solvent system that maximizes the solubility of the desired compound while minimizing the solubility of impurities.

-

Formulation: Identifying suitable solvents for preparing liquid formulations or for use in spray drying and other manufacturing processes.

Conclusion

While a theoretical analysis provides a useful starting point, this guide emphasizes the necessity of rigorous experimental work for accurately determining the solubility of this compound. The detailed shake-flask protocol provided herein represents a robust and reliable method for generating the high-quality data required for informed decision-making in a drug development setting. A thorough understanding of solubility in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for the successful and efficient progression of a compound from the laboratory to the clinic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Piperazine [medbox.iiab.me]

- 3. youtube.com [youtube.com]

- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. improvedpharma.com [improvedpharma.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. dspace.mit.edu [dspace.mit.edu]

Commercial Availability and Applications of Ethyl (4-methyl-1-piperazinyl)acetate: A Technical Guide for Researchers

Introduction: The Strategic Importance of the Piperazine Moiety in Drug Discovery

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. Ethyl (4-methyl-1-piperazinyl)acetate, a derivative of piperazine, represents a key synthon in medicinal chemistry. The piperazine ring is a prevalent scaffold in numerous approved drugs due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability. This guide provides an in-depth technical overview of the commercial availability of this compound, its physicochemical properties, and its applications, with a focus on enabling its effective utilization in research and development.

Physicochemical Properties and Structural Features

This compound (CAS No. 28920-67-4) is a versatile reagent with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol .[1][2] Its structure features a piperazine ring N-substituted with a methyl group and an ethyl acetate moiety, providing both a basic nitrogen center and a reactive ester functional group. This unique combination of functionalities makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.

Key Physicochemical Data:

| Property | Value |

| CAS Number | 28920-67-4 |

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol [1][2] |

| Boiling Point | 115-116 °C (at 12 Torr)[1][3] |

| Density | 1.019 ± 0.06 g/cm3 (Predicted)[1][3] |

| pKa | 7.45 ± 0.10 (Predicted)[1][3] |

The predicted pKa suggests that the piperazine nitrogen is significantly basic, allowing it to act as a proton acceptor under physiological conditions, which can be advantageous for drug-target interactions and for improving the aqueous solubility of the final compound.

References

The Strategic Role of Ethyl (4-methyl-1-piperazinyl)acetate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful drugs.[1] This technical guide delves into the specific role and utility of a key derivative, Ethyl (4-methyl-1-piperazinyl)acetate. We will explore its synthesis, physicochemical properties, and its strategic application as a versatile building block in the design and discovery of novel therapeutic agents. This guide will provide field-proven insights into the causality behind its experimental utility, supported by detailed protocols and an exploration of its function in bioactive molecules, particularly within the realm of central nervous system (CNS) disorders.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The prevalence of the piperazine heterocycle in FDA-approved drugs is a testament to its remarkable versatility.[2] Its six-membered ring containing two nitrogen atoms at positions 1 and 4 offers a unique combination of structural rigidity and conformational flexibility.[3] This scaffold's physicochemical properties, such as its basicity and water solubility, can be finely tuned through substitution, allowing medicinal chemists to optimize pharmacokinetic and pharmacodynamic profiles.[1] The piperazine moiety is a common feature in drugs targeting a wide array of conditions, including psychiatric disorders, allergies, infections, and cardiovascular diseases.[3][4] this compound emerges from this distinguished family of compounds as a particularly useful and reactive intermediate for the introduction of a substituted piperazine fragment into a target molecule.

Physicochemical and Structural Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in drug synthesis.

| Property | Value | Source |

| CAS Number | 28920-67-4 | [5] |

| Molecular Formula | C9H18N2O2 | [5] |

| Molecular Weight | 186.25 g/mol | [5] |

| Boiling Point | 115-116 °C (at 12 Torr) | [3] |

| Density | 1.019 ± 0.06 g/cm3 (Predicted) | [3] |

| pKa | 7.45 ± 0.10 (Predicted) | [3] |

| LogP | 0.4 (Predicted) | [5] |

The structure of this compound, with its tertiary amine, ester functional group, and the core piperazine ring, provides multiple points for chemical modification, making it a highly adaptable building block.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-alkylation of 1-methylpiperazine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This is a classic SN2 reaction where the nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbon of the haloacetate.

Experimental Protocol: N-alkylation of 1-methylpiperazine

Objective: To synthesize this compound.

Materials:

-

1-methylpiperazine

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

Anhydrous potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

-

Acetonitrile (CH3CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1-methylpiperazine (1.0 equivalent) in acetonitrile or DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Note: The use of a base like potassium carbonate is essential to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine and halt the reaction. The choice of solvent and temperature can be optimized to improve the reaction rate and yield.[1]

Below is a Graphviz diagram illustrating the synthesis workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-industry.com [alfa-industry.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl (4-methyl-1-piperazinyl)acetate: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperazine Moiety

In the landscape of medicinal chemistry, the piperazine ring stands as a privileged scaffold. Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a combination of desirable properties to drug candidates. These include increased polarity, which often enhances aqueous solubility and bioavailability, and a rigid conformation that can be tailored for specific receptor interactions.[1] The piperazine core is a common feature in a multitude of approved drugs, acting as a versatile linker or a key pharmacophoric element.[2][3]

Ethyl (4-methyl-1-piperazinyl)acetate emerges as a particularly valuable building block, offering a strategic entry point for introducing this important motif. It provides a readily functionalizable handle—the ethyl ester—appended to the N-methylpiperazine core. This guide offers an in-depth exploration of its properties, synthesis, and reactivity, providing researchers with the technical insights needed to effectively leverage this compound in their synthetic campaigns.

Core Physicochemical Properties

A thorough understanding of a building block's physical and chemical characteristics is fundamental to its successful application in synthesis. The properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 28920-67-4 | [4][5][6] |

| Molecular Formula | C₉H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 186.25 g/mol | [4][5] |